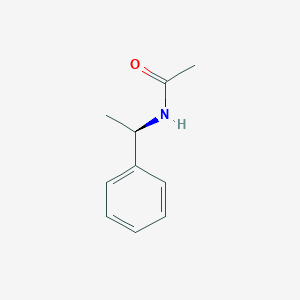

(R)-N-(1-phenylethyl)acetamide

Description

Significance of Chiral Amides in Chemical and Pharmaceutical Sciences

Chiral amides are fundamental structural motifs found in a vast array of biologically active molecules, including many pharmaceuticals. The specific three-dimensional arrangement, or stereochemistry, of these molecules is often critical to their function, as biological systems like enzymes and receptors are themselves chiral. Consequently, the synthesis of compounds in an enantiomerically pure form is a cornerstone of medicinal chemistry and drug development. Chiral amides, such as (R)-N-(1-phenylethyl)acetamide, serve as versatile intermediates and building blocks in asymmetric synthesis, which is the selective production of a single enantiomer of a chiral product. Their derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties, with the biological effect often being dependent on the specific stereoisomer. nih.gov

Historical Context of this compound Investigation

The investigation of this compound is intrinsically linked to the history of its precursor, 1-phenylethylamine (B125046), which became a workhorse for the resolution of racemic mixtures in the early 20th century. Following the pioneering work on resolving racemic acids and bases, 1-phenylethylamine was established as one of the most effective and accessible chiral resolving agents. The acetylation of (R)-1-phenylethylamine to form this compound was a straightforward derivatization, often used for characterization and for studying the stereochemical outcomes of reactions. The development of enzymatic and chemoenzymatic methods for the kinetic resolution of racemic amines in the latter half of the 20th century further spurred interest in N-acetylated derivatives like the title compound, as these amides are the direct products of such enantioselective acylation reactions. nih.govsmolecule.com

Scope and Objectives of the Research Overview

The scope of research on this compound is primarily centered on its synthesis and its application in stereoselective chemical transformations. Key objectives of investigations into this compound include:

The development and optimization of efficient synthetic routes, including classical acylation, enzymatic kinetic resolution, and dynamic kinetic resolution (DKR), to achieve high yields and excellent enantiomeric purity. beilstein-journals.org

Its utilization as a chiral auxiliary or starting material in the synthesis of more complex, enantiomerically pure molecules, such as certain alkaloids and pharmaceutical intermediates.

Serving as a model substrate for studying the mechanisms and stereoselectivity of various chemical and enzymatic reactions, including hydrolysis and acylation. nih.gov

The investigation of its physicochemical and spectroscopic properties to build a comprehensive understanding of its structure and behavior.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352838 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36283-44-0 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R N 1 Phenylethyl Acetamide and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. For the synthesis of (R)-N-(1-phenylethyl)acetamide, these approaches primarily focus on the resolution of racemic 1-phenylethylamine (B125046).

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of a product. d-nb.info This is achieved by combining an enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer. d-nb.info

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of primary amines like 1-phenylethylamine. beilstein-journals.orgorganic-chemistry.org In the DKR process, CALB selectively acylates the (R)-enantiomer of 1-phenylethylamine, leaving the (S)-enantiomer unreacted. diva-portal.org This enzymatic acylation is the resolution step in the DKR process. The combination of CALB with a suitable racemization catalyst allows for the continuous conversion of the (S)-enantiomer to the (R)-enantiomer, which can then be acylated by the enzyme, leading to a high yield of the desired (R)-amide. d-nb.infobeilstein-journals.org Studies have shown that this method can produce this compound and its derivatives with high yields and excellent enantiomeric excess (ee). organic-chemistry.org For instance, the DKR of (±)-1-phenylethylamine using CALB and a ruthenium racemization catalyst has been successfully applied on a multigram scale. d-nb.infobeilstein-journals.orgnih.gov

The choice of acyl donor and the optimization of reaction parameters are critical for maximizing the yield and enantioselectivity of the DKR. Various acyl donors have been investigated, with alkyl methoxyacetates showing significant advantages over simple acetates like isopropyl acetate (B1210297). d-nb.infobeilstein-journals.org The use of methyl methoxyacetate, for example, has been shown to accelerate the kinetic resolution of 1-phenylethylamine by 200-fold compared to methyl butyrate. d-nb.info Alkyl methoxyacetates allow for the use of lower catalyst loadings while still achieving high yields and enantiomeric excess. d-nb.infobeilstein-journals.orgresearchgate.net

Reaction parameters such as temperature, catalyst loading, and the mode of acyl donor addition also play a crucial role. d-nb.infobeilstein-journals.org For instance, increasing the reaction temperature can improve both the yield and enantiomeric excess in some cases. d-nb.info Portionwise addition of the acyl donor has been found to be advantageous in preventing uncatalyzed chemical acylation, which can lower the enantiomeric excess of the product. d-nb.infobeilstein-journals.org

Table 1: Effect of Acyl Donor on the DKR of (±)-1-phenylethylamine

| Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Methyl methoxyacetate | 89 | 97 | beilstein-journals.org |

| Ethyl methoxyacetate | 91 | 95 | beilstein-journals.org |

| Isopropyl acetate | - | - | d-nb.infobeilstein-journals.org |

| Alkyl methoxyacetates | up to 90 | up to 98 | d-nb.infobeilstein-journals.org |

Kinetic Resolution through Enantiomer-Selective Acylation

Kinetic resolution is a simpler approach than DKR, where an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. The maximum theoretical yield for the desired product in a kinetic resolution is 50%. d-nb.info CALB is a highly effective biocatalyst for the enantiomer-selective acylation of racemic 1-phenylethylamine. nih.gov The process typically involves reacting the racemic amine with an acyl donor in the presence of the lipase. The (R)-enantiomer is preferentially acylated to form this compound, which can then be separated from the remaining (S)-1-phenylethylamine. This method is particularly useful when both enantiomers of the amine are desired.

Biocatalytic Systems for Enantioselective Production (e.g., Immobilized Lipase in Magnetic Fluidized Bed Reactors)

To enhance the efficiency, stability, and reusability of the biocatalyst, enzymes like lipase are often immobilized on solid supports. Immobilization facilitates catalyst recovery and reuse, making the process more cost-effective and suitable for continuous operation. mdpi.comnih.gov One innovative approach involves the use of immobilized lipase in a magnetic fluidized bed reactor (MFBR). In this system, the lipase is immobilized on magnetic nanoparticles. researchgate.net An external alternating magnetic field causes the magnetic particles to oscillate, acting as microscopic stirrers that enhance mass transfer and improve the catalytic efficiency of the immobilized enzyme. researchgate.net

Research has demonstrated the continuous enantiomer-selective acylation of 1-phenylethanamine using immobilized lipase on magnetic chitosan (B1678972) microspheres in a solvent-free system. researchgate.net This setup achieved a conversion of 41.8% with an enantiomeric excess of this compound reaching 98.4%. researchgate.net The use of MFBRs represents a significant advancement in the design of biocatalytic systems for the efficient and continuous production of chiral compounds like this compound. researchgate.net

Classical Chemical Synthesis Routes

Traditional synthetic strategies for this compound and its derivatives often rely on direct and condensation reactions, which are well-established and widely utilized for their reliability and simplicity.

Direct Acylation of (R)-1-Phenylethylamine

The most common and straightforward method for synthesizing this compound is the direct acylation of (R)-1-phenylethylamine. prepchem.com This reaction typically involves treating the amine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is generally conducted in an anhydrous solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF) at mild temperatures, often with ice-cooling to manage the exothermic nature of the reaction. prepchem.com A base, for instance, triethylamine (B128534) or pyridine, is commonly added to neutralize the acidic byproduct, thereby driving the reaction towards completion.

A typical procedure involves the dropwise addition of acetic anhydride to a solution of (R)-(+)-1-phenylethylamine in a suitable solvent under cooling. prepchem.com After the reaction is complete, the mixture is worked up, often by washing with water and an aqueous base solution to remove unreacted reagents and byproducts. prepchem.com The final product can then be purified by recrystallization. prepchem.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| (R)-(+)-1-Phenylethylamine | Acetic Anhydride | Chloroform | Ice-cooling | High |

| (R)-1-Phenylethylamine | Acetyl Chloride | Dichloromethane (B109758)/THF | 0–25 °C | 85-92% |

Condensation Reactions in Derivative Synthesis

Condensation reactions are pivotal in the synthesis of various derivatives of this compound. These reactions typically involve the coupling of (R)-1-phenylethylamine with a carboxylic acid or its derivative, facilitated by a coupling agent. For instance, derivatives can be prepared by reacting (R)-1-phenylethylamine with phenoxyacetic acid derivatives in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). This method is versatile and allows for the introduction of a wide range of functional groups onto the acetamide (B32628) scaffold.

Advanced Synthetic Protocols for Functionalized Derivatives

To access derivatives with specific functionalities, more advanced synthetic methods are employed. These protocols allow for the precise introduction of cyano, bromo, and sulfamoyl groups, which can significantly alter the chemical and biological properties of the parent compound.

Synthesis of Cyano-Substituted Derivatives

The synthesis of cyano-substituted derivatives, such as 2-cyano-N-(1-phenylethyl)acetamide, is often achieved through the reaction of 1-phenylethylamine with cyanoacetic acid or its esters. One common method involves the condensation of (R)-1-phenylethanamine with methyl 2-cyanoacetate. nih.gov This reaction can be carried out in a solvent like dry dichloromethane with a catalytic amount of acetic acid, with the reaction progress monitored by thin-layer chromatography (TLC). nih.gov The product is then isolated and purified, often by recrystallization from methanol (B129727), to yield the desired cyano-acetamide. nih.gov

Another approach involves reacting 1-phenylethylamine with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride, often under reflux conditions. The choice of reagents and conditions can be optimized to achieve high yields and purity.

| Reactants | Reagents | Solvent | Conditions | Yield |

| (R)-1-Phenylethanamine | Methyl 2-cyanoacetate | Dry Dichloromethane | Room temperature, 6-7 h, Acetic acid catalyst | 83% nih.gov |

| 1-Phenylethylamine | Cyanoacetic acid | Ethanol | 0–5 °C, 2 h, Piperidine catalyst | - |

| 1-Phenylethylamine | Ethyl cyanoacetate | Anhydrous THF | 0 °C to room temperature, 12 h, Triethylamine catalyst | 85-89% |

Synthesis of Bromo-Substituted Derivatives

Bromo-substituted derivatives of this compound can be synthesized through several routes. One method involves the direct bromination of N-(1-phenylethyl)acetamide using a brominating agent like N-bromosuccinimide (NBS) in a reaction known as the Wohl-Ziegler reaction. chemchart.com

Alternatively, 2-bromo-N-(1-phenylethyl)acetamide can be prepared by reacting 1-phenylethanamine with bromoacetyl chloride. chemchart.comchemsrc.com This is a Schotten-Baumann type reaction where the amine is acylated by the acid chloride. Another route is the alkylation of 2-bromoacetamide (B1266107) with (1-chloroethyl)benzene. chemchart.com The synthesis of N-[1-(4-bromophenyl)ethyl]acetamide can also be achieved through the reductive acetylation of 4-bromophenyl ketone oximes. smolecule.com

| Reactant 1 | Reactant 2 | Reaction Type |

| 1-Phenylethanamine | Bromoacetyl chloride | Schotten-Baumann amide synthesis chemchart.com |

| 2-Bromoacetamide | (1-Chloroethyl)benzene | Alkylation of primary amines chemchart.com |

| N-(1-Phenylethyl)acetamide | N-Bromosuccinimide | Wohl-Ziegler reaction chemchart.com |

| 1-(4-Bromophenyl)ethanone | - | Reductive acetylation smolecule.com |

Synthesis of Sulfamoyl Derivatives

The synthesis of sulfamoyl derivatives involves the introduction of a sulfamoyl group (-SO₂NH₂) onto the phenyl ring of the N-(1-phenylethyl)acetamide structure. A general approach for creating N-substituted sulfamoylacetamides is by reacting 4-acetamidobenzenesulfonyl chloride with various amines in a basic aqueous medium under controlled pH. researchgate.net

For the synthesis of N-(4-(N-(substituted-sulfamoyl)phenyl)acetamide) derivatives, a common intermediate is N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide. jcsp.org.pk This intermediate can then be reacted with various electrophiles in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF) to yield N-substituted derivatives. jcsp.org.pkresearchgate.net Another strategy involves the reaction of a sulfonyl chloride with an amine. For example, 2-fluoro-5-(N-(1-phenylethyl)sulfamoyl)benzamide derivatives can be prepared by reacting a corresponding sulfonyl chloride with (R)-1-phenylethylamine. nih.gov

A study reported the synthesis of (R)-N-(N-(1-Phenylethyl)sulfamoyl)acetamide in an 85% yield via a novel ultrasound-assisted N-acylation method. orientjchem.org

Stereochemical Control and Chiral Resolution Techniques

Enantiomeric Purity and Stereochemical Configuration Determination

Ensuring the stereochemical integrity of (R)-N-(1-phenylethyl)acetamide requires precise analytical methods to quantify its enantiomeric purity, typically expressed as enantiomeric excess (ee), and to confirm its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A common method for determining enantiomeric excess involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). For the precursor amine, (R)-1-phenylethylamine, an acid like (R)-(-)-O-acetylmandelic acid can be used. researchgate.net The resulting diastereomeric esters exhibit distinct signals in the ¹H NMR spectrum, particularly for protons near the stereocenter. researchgate.net For instance, the methyl doublets of the two diastereomers will appear at different chemical shifts, allowing for integration of the signals to calculate the ratio of enantiomers and thus the enantiomeric excess. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a direct and powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For analogues like N-(1-phenylethyl)maleimide, amylose-based or other specialized chiral columns can effectively separate the (R) and (S) enantiomers, allowing for accurate quantification of enantiomeric purity. sigmaaldrich.com The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane/isopropanol, is crucial for achieving optimal separation. mdpi.com

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. While enantiomerically pure this compound will rotate light in a specific direction and magnitude, this method is most effective for determining optical purity when the specific rotation of the pure enantiomer is known. quizlet.com It can be used to evaluate the efficiency of a resolution process by comparing the measured specific rotation of a sample to the literature value for the enantiopure compound. researchgate.netquizlet.com

| Technique | Principle | Application to this compound & Precursors | Key Findings |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have distinct NMR spectra. researchgate.net | Reaction of the precursor amine with a chiral acid (e.g., O-acetylmandelic acid) to form diastereomeric amides/esters. researchgate.net | Different chemical shifts for specific protons (e.g., methyl group) allow for integration and calculation of enantiomeric excess (ee). researchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. mdpi.com | Direct injection of the sample onto a chiral column (e.g., amylose-based) for separation of (R) and (S) enantiomers. sigmaaldrich.com | Provides accurate quantification of each enantiomer, yielding precise ee values. Baseline separation is often achievable. mdpi.com |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance. quizlet.com | Measurement of the specific rotation of the final product or resolved precursor. | Compares the sample's rotation to the known value of the pure enantiomer to determine optical purity. researchgate.netquizlet.com |

Chiral Resolution Methods Applied to this compound Precursors and Analogues

The most common route to enantiopure this compound involves the acylation of its precursor, (R)-1-phenylethylamine. Therefore, the resolution of racemic 1-phenylethylamine (B125046) is a foundational step.

This is a classical and widely used method for resolving racemic amines and acids. libretexts.org The process involves reacting the racemic base, (±)-1-phenylethylamine, with an enantiomerically pure chiral acid, known as a resolving agent. quizlet.com

The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgquizlet.com For example, reacting racemic (±)-1-phenylethylamine with enantiopure (2R,3R)-(+)-tartaric acid in a solvent like methanol (B129727) yields two diastereomeric salts: ((R)-amine):((R,R)-tartaric acid) and ((S)-amine):((R,R)-tartaric acid). quizlet.comquizlet.com One of these salts is typically less soluble and will preferentially crystallize from the solution. The crystallized salt is then isolated, and the chiral amine is recovered by treatment with a base, such as sodium hydroxide, which neutralizes the tartaric acid. quizlet.com

| Resolving Agent | Target Racemate | Principle of Separation | Outcome |

| (2R,3R)-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Formation of diastereomeric salts with different solubilities in methanol. quizlet.comquizlet.com | Preferential crystallization of one diastereomeric salt allows for isolation of a single enantiomer of the amine after basification. quizlet.com |

| N-(p-toluenesulfonyl)-(S)-phenylalanine | (±)-1-Phenylethylamine | Diastereomeric salt formation with selectivity dependent on solvent conditions. nih.gov | The selectivity of the salt formation can be altered, demonstrating the importance of crystallization conditions. nih.gov |

| (R)-Mandelic Acid | (±)-1-Phenylethylamine | Formation of diastereomeric salts enabling separation. | A common alternative to tartaric acid for resolving chiral amines. |

While chiral chromatography is a direct method for separation, a notable phenomenon known as the self-disproportionation of enantiomers (SDE) can occur on standard, achiral stationary phases like silica (B1680970) gel. wikipedia.orgrsc.org This process allows for the partial separation of a non-racemic mixture of a chiral compound into fractions that are more enantioenriched and more racemic than the starting material. nih.govrsc.org

The SDE effect has been observed for amides derived from α-phenylethylamine. nih.gov When a non-racemic sample of such an amide is subjected to medium-pressure or gravity-driven column chromatography on silica gel, it can split into separate fractions. Typically, the less polar fractions show significant enantiomeric enrichment, while the more polar fractions have a considerably reduced enantiomeric excess. nih.gov This phenomenon is not universal and its magnitude depends on the compound's structure, the solvent system, and the stationary phase. nih.govresearchgate.net The presence of groups capable of forming hydrogen bonds or strong dipole-dipole interactions, such as in amides, is believed to facilitate this effect. researchgate.net

| Compound Class | Starting ee (%) | Chromatographic System | Result |

| N-Trifluoromethyl-substituted substrate | 66.6% | Silica Gel (Hexane/Ethyl Acetate) | Fractions ranged from 8.1% ee (early) to >99.9% ee (late). wikipedia.org |

| Amides of α-PEA | Non-racemic | Silica Gel (Medium Pressure) | Clear splitting into two fractions: one with significant enantiomeric enrichment and one with reduced ee. nih.gov |

| Thalidomide | Non-racemic | Silica Gel (Gravity Column) | Early fractions showed the highest ee, demonstrating significant SDE. nih.gov |

Mechanisms of Enantiomeric Enrichment and Stereoselectivity

The effectiveness of chiral resolution and stereoselective synthesis lies in the underlying physicochemical mechanisms that differentiate between enantiomers.

Diastereomeric Salt Formation: The mechanism of separation via diastereomeric salt crystallization is based on thermodynamics. The two diastereomeric salts formed have different three-dimensional structures. This structural difference leads to variations in how the ions pack into a crystal lattice, resulting in different lattice energies and, consequently, different solubilities in a given solvent. libretexts.orgnih.gov The less soluble diastereomer crystallizes out of the solution first, allowing for its physical separation.

Enzymatic Kinetic Resolution: This method is often used to produce this compound directly from the racemic amine. It relies on the high stereoselectivity of enzymes, such as Candida antarctica lipase (B570770) B (CALB). The mechanism involves the enzyme preferentially catalyzing the acylation of one enantiomer over the other. For instance, in the presence of an acyl donor, CALB will selectively acylate (R)-1-phenylethylamine to form this compound at a much faster rate than the (S)-enantiomer. This kinetic difference allows for the separation of the fast-reacting (R)-amide from the unreacted (S)-amine. The maximum theoretical yield for the desired product in a kinetic resolution is 50%.

Self-Disproportionation of Enantiomers (SDE): The physicochemical basis for SDE on an achiral stationary phase is the dynamic formation of supramolecular aggregates. rsc.org Chiral molecules in a non-racemic mixture can form homochiral (e.g., R-R) and heterochiral (e.g., R-S) dimers or higher-order oligomers in solution. wikipedia.orgresearchgate.net These different aggregates can have distinct polarities and sizes, leading to different affinities for the stationary phase during chromatography. For example, if the heterochiral aggregates are more stable or polar, they may interact more strongly with the silica gel, causing them to elute more slowly than the homochiral aggregates or the free molecules, resulting in the separation of the mixture into enantioenriched and enantiodepleted fractions. nih.govwikipedia.org

Chemical Reactivity and Derivatization Strategies

Fundamental Amide Bond Reactivity: Hydrolysis and Reduction

The amide bond in (R)-N-(1-phenylethyl)acetamide, while generally stable, can undergo fundamental reactions such as hydrolysis and reduction under specific conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis to yield its constituent carboxylic acid and amine. This reaction can be catalyzed by either acid or base. smolecule.com

Acid-catalyzed hydrolysis: When heated with a dilute acid, such as hydrochloric acid, the amide undergoes hydrolysis to form acetic acid and the ammonium (B1175870) ion of (R)-1-phenylethanamine.

Base-catalyzed hydrolysis: Heating the amide with an aqueous solution of a strong base, like sodium hydroxide, results in the formation of a carboxylate salt (sodium acetate) and the free amine, (R)-1-phenylethanamine. smolecule.com

The general mechanism for N-substituted amide hydrolysis in high-temperature water at near-neutral conditions is suggested to follow an SN2 pathway with water acting as the nucleophile. psu.edu

Reduction: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂) using a powerful reducing agent.

Lithium Aluminum Hydride (LiAlH₄): this compound can be reduced by LiAlH₄ in an ether solvent, followed by an aqueous workup, to yield the corresponding secondary amine, (R)-N-ethyl-1-phenylethanamine. ucalgary.camasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to effect this transformation. youtube.com The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then rapidly reduced by another hydride equivalent. ucalgary.camasterorganicchemistry.com

| Reaction | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Heat | Acetic acid and (R)-1-phenylethanamine salt |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Heat | Acetate (B1210297) salt and (R)-1-phenylethanamine |

| Reduction | 1. LiAlH₄ in ether 2. H₂O workup | (R)-N-ethyl-1-phenylethanamine |

Nucleophilic Substitution Reactions at Amide Nitrogen

Direct nucleophilic substitution at the amide nitrogen is a challenging transformation because the nitrogen lone pair is delocalized into the carbonyl group, rendering it less nucleophilic and basic. futurelearn.com However, under specific conditions, the hydrogen atom on the nitrogen of a secondary amide like this compound can be substituted.

This N-alkylation typically requires the initial deprotonation of the amide to form its conjugate base, a more potent nucleophile. mdpi.com Common methods include:

Use of Strong Bases: Strong bases like sodium hydride (NaH) can be used to deprotonate the amide, followed by the addition of an alkyl halide (e.g., methyl iodide) to introduce a new alkyl group on the nitrogen. acs.org

Phase-Transfer Catalysis (PTC): N-alkylation can be achieved under solvent-free, phase-transfer catalytic conditions, often accelerated by microwave irradiation. This method involves mixing the amide with an alkyl halide and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a solid base. mdpi.com

While direct SN2 reactions at the amide nitrogen are rare, recent advancements have shown that with appropriate leaving groups, such as a sulfonate on a hydroxamate derivative, this transformation is possible, enabling the formation of N-N bonds. nih.gov

Functional Group Interconversions and Advanced Derivatization

The structure of this compound allows for its derivatization into more complex molecules, particularly for applications in medicinal chemistry and for enhancing its analytical properties.

A powerful strategy for derivatizing this compound involves converting it into an azide-containing intermediate, which can then participate in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.org This approach is widely used to synthesize 1,2,3-triazole derivatives, which are prevalent in many biologically active compounds. nih.govyoutube.com

The synthesis of a triazole derivative typically follows a two-step sequence:

Synthesis of the Azide (B81097) Intermediate: The acetyl group of the amide is first functionalized. For example, reaction with chloroacetyl chloride would yield 2-chloro-N-((R)-1-phenylethyl)acetamide. Subsequent nucleophilic substitution with sodium azide (NaN₃) replaces the chlorine atom to produce 2-azido-N-((R)-1-phenylethyl)acetamide. nih.govijprajournal.com

Cycloaddition Reaction: The resulting azide intermediate is then reacted with a terminal alkyne, such as phenylacetylene (B144264), in a 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) species (CuAAC) to afford the 1,4-disubstituted triazole regioisomer with high efficiency. organic-chemistry.orgacs.org One report details the synthesis of triazole derivatives by reacting 2-azido-N-(1-phenylethyl)acetamide with phenylacetylene using a Cu₂O/C catalyst.

This methodology allows for the incorporation of the chiral (R)-1-phenylethyl moiety into a diverse range of triazole-containing structures.

For analytical purposes, particularly for determining enantiomeric purity, this compound can be derivatized to facilitate its analysis by chromatographic or spectroscopic methods. The core principle involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org

Since diastereomers possess different physical properties, they can be separated and quantified using standard achiral analytical techniques. chiralpedia.com

Chromatographic Methods (HPLC): Reaction of a sample containing both (R)- and (S)-N-(1-phenylethyl)acetamide with an enantiomerically pure CDA (e.g., the acid chloride of Mosher's acid) would produce two distinct diastereomeric amides. These diastereomers can then be separated on a standard, non-chiral HPLC column, and the relative peak areas can be used to determine the enantiomeric excess (ee) of the original sample. chiralpedia.com

Spectroscopic Methods (NMR): In NMR spectroscopy, enantiomers have identical spectra. However, the resulting diastereomers formed after derivatization will have distinct chemical shifts and coupling constants. This allows for the quantification of each enantiomer in the original mixture by integrating the unique signals corresponding to each diastereomer in the NMR spectrum. wikipedia.org

Applications in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Auxiliary

As a chiral auxiliary, the (R)-1-phenylethyl group is temporarily incorporated into a prochiral substrate. Its defined stereochemistry sterically influences the approach of reagents, leading to the preferential formation of one diastereomer over another. This strategy is fundamental for establishing key stereocenters in complex molecules.

The (R)-1-phenylethyl group serves as an effective chiral auxiliary in the diastereoselective functionalization of imines. When attached to the imine nitrogen, the bulky phenyl group effectively shields one face of the C=N double bond. This facial bias directs the nucleophilic attack of organometallic reagents to the less hindered face, resulting in high diastereoselectivity.

For instance, the addition of various allylmetal compounds to imines derived from aldehydes and (S)-1-phenylethanamine (the enantiomer of the parent amine of the title compound) has been studied. The stereochemical outcome is influenced by the nature of both the imine and the metal reagent. With aliphatic aldimines, reagents like allyl-9-BBN and diallylcuprate have been shown to produce the corresponding homoallylic amines with diastereomeric excesses (d.e.) up to 98%. researchgate.net Similarly, the reduction of imine moieties containing the (R)-1-arylethylamine motif with modified sodium borohydrides can proceed with moderate to good stereoselectivity, allowing for the effective separation of the resulting diastereomeric amine products. nih.gov These examples underscore the capacity of the 1-phenylethyl auxiliary to control the creation of new stereocenters at the imine carbon.

The utility of the (R)-1-phenylethylamine moiety as a chiral auxiliary is prominently demonstrated in the synthesis of valuable chiral intermediates for Active Pharmaceutical Ingredients (APIs). dntb.gov.uanih.gov By directing stereoselective transformations, it enables the efficient construction of enantiomerically pure molecules. dntb.gov.ua

A notable example is in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. The manufacturing process can employ (R)-1-phenylethylamine as a chiral auxiliary to induce stereoselectivity during a key reductive amination step, simplifying the route to this important pharmaceutical. dntb.gov.ua Another application is found in the synthesis of (+)-lortalamine, where a piperidone derivative bearing an (S)-α-phenylethyl auxiliary undergoes a diastereoselective ring opening and closure sequence to form a key chiral intermediate. dntb.gov.ua Furthermore, the (R)-1-phenylethylamine group can be used as an amine donor in transaminase-catalyzed reactions to produce chiral amines, such as the key intermediate for the asthma drug (R)-ramatroban. dntb.gov.ua

The following table summarizes the application of the 1-phenylethylamine (B125046) auxiliary in the synthesis of various APIs.

| API | Key Reaction Step | Role of (R)-1-Phenylethylamine Moiety |

| Sitagliptin | Reductive Amination | Chiral auxiliary to induce stereoinduction. dntb.gov.ua |

| (R)-ramatroban | Transamination | Chiral amine donor for enzymatic ketone transformation. dntb.gov.ua |

| (+)-lortalamine | Nucleophilic Substitution | Chiral auxiliary directing a ring opening/closure sequence. dntb.gov.ua |

| (S)-Fluoxetine | Acetate (B1210297) Aldol (B89426) Reaction | Chiral auxiliary on an imidazolidin-2-one scaffold. dntb.gov.ua |

The 1-phenylethylamine framework has been incorporated into more complex chiral auxiliaries for use in diastereoselective acetate aldol reactions. These reactions are crucial for forming β-hydroxy acetate units, which are common structural motifs in natural products and pharmaceuticals. dntb.gov.ua

In the stereoselective synthesis of the antidepressant (S)-Fluoxetine, a key step involves an acetate aldol reaction. The reaction utilizes N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one as the chiral auxiliary-equipped substrate. This auxiliary directs the enolization and subsequent reaction with the aldehyde, leading to the desired product with high yield and anti-aldol selectivity. dntb.gov.ua This strategy has also been extended to the synthesis of 3-substituted-3-hydroxy-2-oxindoles, which are important precursors for various furo- and pyrroloindole-based natural products. The use of an α-PEA-containing chiral auxiliary in the acetate aldol reaction with N-substituted isatins provides the target adducts in high yields and diastereoselectivities. dntb.gov.ua

Integration into Chiral Ligand Design

Beyond its role as a transient auxiliary, the (R)-1-phenylethylamine unit is a popular chiral building block for the synthesis of permanent ligands used in asymmetric catalysis. Its ready availability and rigid structure allow it to be incorporated into various ligand scaffolds, where it effectively transmits chiral information from the ligand to the metal center, thereby inducing enantioselectivity in the catalyzed reaction.

Phosphoramidites have emerged as a highly effective class of monodentate ligands for transition metal catalysis. rsc.org Chiral phosphoramidite (B1245037) ligands derived from (R)-1-phenylethylamine have been successfully employed in rhodium-catalyzed asymmetric hydrogenation reactions. nih.govsigmaaldrich.com

A series of chiral phosphine-phosphoramidite ligands prepared from 1-phenylethylamine have been applied in the Rh-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. Research has shown that substituents on other parts of the ligand, such as the 3,3′-positions of a binaphthyl moiety, can significantly influence the enantioselectivity of the reaction. nih.govsigmaaldrich.com Ligands of this type, often referred to as PEAPhos, have demonstrated high efficiency, achieving up to 99.9% enantiomeric excess (ee) in the hydrogenation of various substrates. rsc.org

The performance of several (R)-1-phenylethylamine-derived phosphoramidite ligands in the hydrogenation of a model substrate is detailed in the table below.

| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| PEAPhos-1 | Methyl (Z)-2-acetamido-3-phenylacrylate | >99 | 99.1 (R) |

| PEAPhos-2 | Methyl (Z)-2-acetamidocinnamate | >99 | 99.5 (R) |

| PEAPhos-3 | Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | >99 | 99.2 (R) |

(Data synthesized from representative results in the literature for PEAPhos type ligands)

Amino phosphine (B1218219) ligands, which feature both a "hard" nitrogen and a "soft" phosphorus donor atom, are another important class of ligands in asymmetric catalysis. The (R)-1-phenylethylamine backbone provides a robust and sterically defined scaffold for creating such ligands. nih.gov

Phosphinoferrocenylaminophosphines (BoPhoz ligands), for example, are a series of ligands prepared on a ferrocenylethyl backbone that have shown high activity and enantioselectivity in rhodium-catalyzed asymmetric hydrogenations of substrates like dehydro-α-amino acid derivatives and itaconic acids. nih.gov P-stereogenic aminophosphines, where the phosphorus atom itself is a chiral center, represent another advancement in ligand design and have shown exceptional performance in asymmetric hydrogenation and other transformations. The synthesis of these complex ligands often relies on chiral amines to direct the stereochemical outcome of the synthesis, and the 1-phenylethylamine motif is a common choice for this purpose. These ligands are often air-stable and can be prepared from cost-effective starting materials. nih.gov

Chiral Amide-Based Ligands in Metal-Catalyzed Reactions

The development of chiral ligands that can effectively coordinate with metal centers to create highly stereoselective catalysts is a central theme in asymmetric catalysis. Chiral amides, including derivatives of (R)-N-(1-phenylethyl)acetamide, represent a significant class of ligands due to their conformational rigidity, steric bulk, and the coordinating ability of the amide functionality. While the direct application of this compound as a ligand is not extensively documented in the literature, its structural motif is a key component in more complex chiral ligands.

The core principle behind the use of such ligands is the formation of a chiral metal complex that creates a stereochemically defined environment around the catalytic center. This chiral pocket then dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer or diastereomer of the product. The phenylethyl group of this compound provides a well-defined steric hindrance that can effectively shield one face of a coordinated substrate.

Although specific examples of metal complexes with the parent this compound as a ligand are not prominent, the broader class of chiral amides has seen widespread use. For instance, C2-symmetric chiral bisamides have been shown to be efficient ligands in a variety of asymmetric transformations. These ligands often chelate to a metal center through two amide nitrogen or oxygen atoms, creating a rigid and predictable chiral environment. The underlying principles of stereochemical induction observed with these more complex systems are rooted in the fundamental chirality provided by building blocks like (R)-1-phenylethylamine, the precursor to this compound.

Research on Biological and Therapeutic Potentials of R N 1 Phenylethyl Acetamide Derivatives

Investigations into Anticancer Activity and Multidrug Resistance Modulation

The therapeutic potential of (R)-N-(1-phenylethyl)acetamide derivatives in oncology has been an area of active research, with studies focusing on their direct cytotoxic effects against cancer cells and their potential to modulate multidrug resistance (MDR).

A notable study investigated a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for their anticancer properties against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The findings from this research revealed that derivatives featuring halogen substitutions on the aromatic ring demonstrated favorable anticancer activity. nih.gov Among the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c ) emerged as a particularly promising candidate, exhibiting a combination of anticancer, anti-inflammatory, and analgesic properties. nih.gov

The cytotoxic effects of these derivatives were evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The results, as summarized in the table below, indicate a dose-dependent inhibition of cancer cell growth.

Anticancer Activity of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

| Compound | Test Concentration (µg/mL) | % Inhibition (MCF-7) | % Inhibition (SK-N-SH) |

| 3c | 10 | 45.12 | 42.18 |

| 50 | 68.45 | 65.24 | |

| 100 | 85.33 | 82.76 |

While these findings underscore the potential of this compound derivatives as anticancer agents, research into their role in modulating multidrug resistance is less developed. Multidrug resistance, a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs, remains a significant hurdle in cancer chemotherapy. nih.gov The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a key mechanism underlying MDR, as these transporters actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. nih.gov Although various compounds have been investigated for their ability to modulate P-glycoprotein activity, specific studies on this compound derivatives in this context are limited. nih.gov Future research is warranted to explore the potential of this class of compounds to reverse or circumvent multidrug resistance in cancer cells.

Studies on Anti-inflammatory and Analgesic Properties

Derivatives of this compound have also been evaluated for their anti-inflammatory and analgesic activities, suggesting their potential utility in the management of pain and inflammation.

In the same study that identified their anticancer potential, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed for anti-inflammatory and analgesic effects. nih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for screening anti-inflammatory drugs. The results indicated that compounds with halogen substituents on the phenoxy ring possessed enhanced anti-inflammatory properties. nih.govnih.gov

The analgesic activity of these derivatives was investigated using the tail-flick and hot-plate methods in rodents, which are common tests for evaluating central and peripheral analgesic effects. nih.govresearchgate.net The study found that derivatives containing a nitro group exhibited notable analgesic activity. nih.govnih.gov Specifically, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having significant anti-inflammatory and analgesic effects in addition to its anticancer properties. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of a selection of these derivatives.

Anti-inflammatory and Analgesic Activity of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

| Compound | Anti-inflammatory (% Inhibition of Edema) | Analgesic (Tail-flick, % Protection) | Analgesic (Hot-plate, % Protection) |

| 3c | 72.5 | 68.2 | 65.8 |

| Halogenated Derivative | 68.9 | - | - |

| Nitro Derivative | - | 65.4 | 62.1 |

These findings suggest that the this compound scaffold can be chemically modified to yield compounds with potent anti-inflammatory and analgesic properties.

Structure-Activity Relationships in Biological Contexts

The biological activities of this compound derivatives are significantly influenced by their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Several key structural features have been identified that impact the anticancer, anti-inflammatory, and analgesic properties of this class of compounds:

Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring play a critical role in determining the biological activity profile.

Halogen atoms (e.g., chlorine, fluorine) on the phenoxy ring have been shown to enhance both anticancer and anti-inflammatory activities. nih.govnih.gov

The presence of a nitro group on the phenoxy ring is associated with strong analgesic and anticancer effects. nih.govnih.gov In one study, a nitro group at the para position of a phenoxy substituent was found to increase anti-inflammatory potency by 40% compared to a methoxy (B1213986) analog.

Incorporation of Heterocyclic Moieties: The introduction of heterocyclic rings, such as a triazole, into the acetamide (B32628) side chain can significantly alter the pharmacological properties. For instance, derivatives like 2-(4-phenyl-1H-triazol-1-yl)-N-(1-phenylethyl)acetamide have shown improved binding to opioid receptors, with a reported Kᵢ value of 12 nM, suggesting a potential for potent analgesic activity.

Stereochemistry: The stereochemical configuration of the 1-phenylethyl moiety is a critical determinant of biological activity and metabolic stability. The (R)-configuration has been observed to confer improved metabolic stability in hepatic microsome assays when compared to the corresponding (S)-enantiomers. This suggests that the (R)-enantiomer may have a more favorable pharmacokinetic profile.

The following table provides a summary of the key structure-activity relationships for this compound derivatives.

Structure-Activity Relationships of this compound Derivatives

| Structural Modification | Effect on Biological Activity |

| Halogen on phenoxy ring | Enhanced anticancer and anti-inflammatory activity |

| Nitro group on phenoxy ring | Enhanced analgesic and anticancer activity |

| Triazole incorporation | Improved binding to opioid receptors |

| (R)-stereochemistry | Improved metabolic stability |

These SAR insights provide a valuable framework for the rational design and optimization of this compound derivatives to develop novel therapeutic agents with improved efficacy and selectivity for the treatment of cancer, inflammation, and pain.

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Computational Chemistry Studies and Molecular Modeling

Computational studies are instrumental in exploring the molecular landscape of (R)-N-(1-phenylethyl)acetamide, revealing details about its stable conformations, electronic behavior, and thermodynamic profile.

Conformational Analysis and Energy Barriers

The study of the static and dynamic stereochemistry of acetamides, including diastereoisomers like (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides, has been undertaken using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy combined with MM2 and AM1 calculations. rsc.org These investigations identify key dynamic processes within the molecule. rsc.org

Two primary processes are typically observed:

Amide Rotation: This involves the rotation around the amide C-N bond, leading to the exchange of the E and Z 1-phenylethyl groups. rsc.org

Rotamer Exchange: A process with a lower energy barrier involves the exchange of rotamers that differ in the orientation of the 1-phenylethyl groups. rsc.org

Rate constants and the free energy barriers for these conformational changes are determined through bandshape analysis in NMR spectra. rsc.org Theoretical methods like AM1 calculations can qualitatively reproduce the energy barrier differences between diastereoisomers, providing a trajectory for their interconversion. rsc.org Such combined experimental and theoretical approaches are crucial for understanding the molecule's behavior in solution. scielo.br

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential - MEP, Natural Bond Orbital - NBO Analysis)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to analyze the electronic structure of molecules like this compound. nih.govxisdxjxsu.asia

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical reactivity; a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. nih.gov These calculations help elucidate electronic characteristics and charge transfer between atoms. researchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis maps the electron density on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. xisdxjxsu.asiamdpi.com This allows for the prediction of reactive sites and intermolecular interactions. xisdxjxsu.asia

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. dergipark.org.tr It examines the interactions between filled and vacant orbitals, quantifying the intramolecular charge transfer that contributes to molecular stability.

Prediction of Non-Linear Optical (NLO) Behavior

Computational methods are also employed to predict the non-linear optical (NLO) properties of organic molecules. These properties are significant for applications in optoelectronics and photonics. For the derivative, (R)-2-cyano-N-(1-phenylethyl)acetamide (RCNPA), single crystals were grown and characterized for their NLO potential. iaea.org The study confirmed its NLO properties through powder second harmonic generation (SHG) tests. iaea.org

Theoretical prediction of NLO behavior involves calculating properties such as:

Dipole Moment (μ)

Polarizability (α)

First-order Hyperpolarizability (β)

A high value for the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. Computational studies on related acetamide (B32628) derivatives investigate these parameters to screen for promising NLO candidates. researchgate.net

Thermodynamic Characteristics Investigations

Computational chemistry can predict the thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, at different temperatures. These calculations, often performed using DFT, provide a theoretical basis for understanding the molecule's behavior under various thermal conditions. For derivatives like 2-cyano-N-(1-phenylethyl)acetamide, thermodynamic characteristics have been part of comprehensive computational investigations. researchgate.net

Crystallographic Analysis of this compound and its Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction has been successfully used to determine the crystal structure of derivatives of this compound. A notable example is the analysis of (R)-2-cyano-N-(1-phenylethyl)acetamide. researchgate.netnih.gov

The key findings from the crystallographic study of (R)-2-cyano-N-(1-phenylethyl)acetamide include:

Molecular Conformation: The dihedral angle between the acetamide group and the benzene (B151609) ring was determined to be 68.7 (1)°. researchgate.netnih.govnih.gov

Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H⋯O and weak C—H⋯O hydrogen bonds, forming chains along the a-axis. researchgate.netnih.gov

Crystal Packing: The molecules are packed into layers parallel to the bc-plane. researchgate.net

The detailed crystallographic data for (R)-2-cyano-N-(1-phenylethyl)acetamide is summarized in the table below. researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7573 (1) |

| b (Å) | 11.1432 (3) |

| c (Å) | 19.3311 (5) |

| Volume (ų) | 1024.77 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.033 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing the crystalline structure of solid materials. While detailed PXRD patterns for this compound are not extensively published, the broader application of X-ray crystallography is noted as a definitive method for confirming the absolute configuration of chiral compounds like this one.

In research, single-crystal X-ray diffraction, a related technique, would be employed to elucidate the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis confirms the (R) configuration at the stereogenic center. Furthermore, crystallographic data allows for the detailed study of intermolecular interactions, such as the hydrogen-bonding networks that are critical to understanding the crystal packing. For instance, analysis can reveal N-H···O hydrogen bonds, defining how the molecules arrange themselves in the solid state. Software suites like SHELX are commonly used to refine crystal structures from diffraction data.

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural validation of this compound, confirming its stereochemistry and the connectivity of its functional groups.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The aromatic protons of the phenyl group typically appear in a specific region of the ¹H NMR spectrum, for example, between δ 7.19 and 7.39 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the acetamide group is a key indicator, appearing at a characteristic downfield shift, such as δ 169.76 ppm.

Below is a table summarizing characteristic chemical shifts for this compound.

| Atom | Nucleus | Chemical Shift (δ) ppm | Description |

| Phenyl Protons | ¹H | ~7.19 - 7.39 | Multiplet in the aromatic region |

| Methine Proton (CH) | ¹H | (Expected) | Quartet, coupled to methyl and NH protons |

| Acetyl Protons (CH₃) | ¹H | (Expected) | Singlet |

| Methyl Protons (CH-CH₃) | ¹H | (Expected) | Doublet, coupled to the methine proton |

| Amide Proton (NH) | ¹H | (Expected) | Broad singlet or doublet |

| Carbonyl Carbon (C=O) | ¹³C | ~169.76 | Amide carbonyl |

| Phenyl Carbons | ¹³C | (Expected) | Multiple signals in the aromatic region (~126-143 ppm) |

| Methine Carbon (CH) | ¹³C | (Expected) | Aliphatic carbon attached to nitrogen and phenyl group |

| Acetyl Carbon (CH₃) | ¹³C | (Expected) | Aliphatic methyl carbon |

| Methyl Carbon (CH-CH₃) | ¹³C | (Expected) | Aliphatic methyl carbon |

2D-NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is an advanced NMR technique used to determine the spatial proximity of atoms within a molecule. This method is particularly valuable for conformational analysis. The Nuclear Overhauser Effect (NOE) occurs between protons that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. In a 2D-NOESY spectrum, cross-peaks indicate which protons are spatially near each other. For this compound, a NOESY experiment could be used to observe correlations between the methine proton (CH) and the protons on the phenyl ring, helping to define the preferred conformation of the phenylethyl group relative to the acetamide backbone. Such studies have been applied to structurally similar molecules to investigate dynamic processes and rotamer exchange.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound is 163.22 g/mol .

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 163. The fragmentation pattern is characteristic of N-substituted acetamides. A dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable resonance-stabilized cation. The base peak in the spectrum is commonly observed at m/z 106, corresponding to the [C₈H₁₀]⁺ fragment.

Below is a table of significant ions observed in the mass spectrum of this compound and predicted collision cross-section values for different adducts.

| m/z | Ion/Fragment | Description |

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 106 | [C₈H₁₀]⁺ | Base peak, resulting from alpha-cleavage |

| 104 | [C₈H₈]⁺ | Fragment from loss of H₂ from the m/z 106 ion |

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.10700 | 135.7 |

| [M+Na]⁺ | 186.08894 | 141.7 |

| [M-H]⁻ | 162.09244 | 139.3 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its secondary amide and aromatic structure.

Key vibrational frequencies include a sharp peak for the N-H stretch and a strong absorption for the carbonyl (C=O) stretch of the amide group. The presence of the phenyl group is confirmed by C-H and C=C stretching vibrations in the aromatic region.

The table below lists the principal FTIR absorption bands and their corresponding vibrational assignments for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3275 - 3287 | N-H Stretch | Secondary amide N-H bond |

| >3000 | Aromatic C-H Stretch | C-H bonds on the phenyl ring |

| <3000 | Aliphatic C-H Stretch | C-H bonds of the methyl and methine groups |

| ~1658 - 1669 | C=O Stretch (Amide I) | Carbonyl group of the secondary amide |

| ~1600, ~1495 | C=C Stretch | Aromatic ring stretching |

| ~1550 | N-H Bend (Amide II) | In-plane bending of the N-H bond |

Ultraviolet-Visible (UV-Vis-NIR) Transmittance Spectroscopy

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy measures the transmittance and absorbance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

In this compound, the phenyl group acts as a chromophore. Due to the π-electron system of the benzene ring, the compound is expected to absorb UV radiation, typically in the range of 200-280 nm. A UV-Vis spectrum would show specific wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the aromatic ring. While the technique is applicable for characterizing the electronic properties of the molecule, specific UV-Vis-NIR transmittance or absorbance spectra for this compound are not detailed in the readily available research literature. The analysis would be used to quantify the compound in solution according to the Beer-Lambert law or to study its electronic structure.

Comparative Research and Structure Property/activity Relationships

Enantiomeric Comparisons: (R) vs. (S)-N-(1-phenylethyl)acetamide

(R)-N-(1-phenylethyl)acetamide and (S)-N-(1-phenylethyl)acetamide are enantiomers, non-superimposable mirror images of each other. This chirality is fundamental to their application in stereochemistry and pharmaceutical development, as biological systems often interact differently with each enantiomer. While they share the same molecular formula (C10H13NO) and molecular weight (163.22 g/mol ), their distinct spatial arrangements lead to differences in their physical, chemical, and biological properties.

The (S)-enantiomer, in particular, has been recognized as a "privileged chiral inducer and auxiliary" in various chiral recognition processes. It serves as a crucial intermediate in the synthesis of enantiomerically pure compounds, where controlling stereochemistry is vital because different enantiomers of a drug can have vastly different biological activities. The precursor amine, (S)-1-phenylethanamine, is known to react with nitropropanes to yield enantiomerically enriched amides with high diastereomeric ratios.

Conversely, research has indicated that the stereochemical configuration can influence metabolic stability. For instance, in some derivative series, the (R)-configuration has been shown to improve metabolic stability in hepatic microsome assays when compared to the corresponding (S)-enantiomers.

Analytically, the enantiomers can be distinguished through their interaction with other chiral molecules. When reacted with a chiral acid, such as (R)-(-)-acetoxyphenylacetic acid, the (R) and (S) enantiomers of the precursor alcohol form diastereomers. These diastereomers exhibit distinct signals in proton NMR spectra, allowing for their differentiation and the calculation of enantiomeric excess. For example, the benzylic methyl group of the two resulting diastereomeric esters displays different chemical shifts in the ¹H NMR spectrum.

| Property | This compound | (S)-N-(1-phenylethyl)acetamide | Reference |

|---|---|---|---|

| IUPAC Name | N-[(1R)-1-phenylethyl]acetamide | N-[(1S)-1-phenylethyl]acetamide | |

| Configuration | R | S | |

| Role in Synthesis | Precursor to derivatives with potentially higher metabolic stability. | Used as a chiral auxiliary and intermediate for synthesizing enantiomerically pure compounds. | |

| Metabolic Stability | In certain derivatives, the (R)-configuration can confer greater metabolic stability. | May exhibit lower metabolic stability compared to the (R)-enantiomer in specific molecular contexts. |

Impact of Substituent Modifications on Reactivity and Functionality

The functionality and reactivity of the N-(1-phenylethyl)acetamide scaffold can be significantly altered by introducing various substituents to the phenyl ring or modifying the acetamide (B32628) group. These modifications are a cornerstone of structure-activity relationship (SAR) studies, aiming to enhance desired properties such as therapeutic activity or receptor binding affinity.

Research into derivatives has shown that specific substitutions can dramatically influence biological effects:

Phenoxy Substituents : The addition of a nitro group at the para-position of a phenoxy ring in related acetamide structures has been found to increase anti-inflammatory potency by 40% when compared to methoxy-substituted analogs. This highlights the role of electronic effects in modulating activity.

Triazole Incorporation : Integrating a triazole moiety into the structure, creating derivatives like 2-(4-phenyl-1H-triazol-1-yl)-N-(1-phenylethyl)acetamide, can lead to improved binding affinity for specific biological targets, such as opioid receptors.

These examples underscore the principle that small structural changes can lead to large effects on the molecule's interaction with biological systems. The position, number, and electronic nature of substituents are all critical parameters in the design of novel functional molecules based on the N-(1-phenylethyl)acetamide framework.

| Modification | Effect on Functionality/Reactivity | Reference |

|---|---|---|

| Para-nitro group on phenoxy substituent | Increases anti-inflammatory potency by 40% compared to methoxy (B1213986) analogs. | |

| Triazole incorporation | Improves binding to opioid receptors (Kᵢ = 12 nM for a derivative). | |

| 2,7-dimethyl substitution on indole (B1671886) analog | Improves cellular potency 38-fold over the parent compound. | |

| 5-chloro-2-cyclopropyl-7-methyl substitution on indole analog | Results in one of the best overall activity profiles in its series. |

Analogues and Derivatives in Comparative Studies

Comparative studies of N-(1-phenylethyl)acetamide analogues and derivatives are essential for understanding how structural variations affect their chemical and biological properties. By comparing related molecules, researchers can identify key structural motifs responsible for specific activities and optimize them for various applications.

For instance, studies on related acetamide structures have revealed that halogenated phenoxy acetamide derivatives exhibit enhanced anti-inflammatory activity compared to their non-substituted counterparts. Furthermore, nitro-substituted analogues have been shown to possess dual anti-cancer and analgesic properties, demonstrating the versatility of this chemical class.

In a study aimed at developing KRASG12C inhibitors, several aliphatic ring-opened variants of a more complex parent molecule were synthesized and compared. The results showed that N-benzyl-carboxamide, N-(2-phenylethyl)-carboxamide, and N-benzyl-N-methyl-carboxamide analogues all improved activity relative to an unsubstituted indole core, though they were less potent than a tetracyclic tetrahydroisoquinoline (THIQ) analogue.

| Analogue/Derivative | Context of Comparison | Key Finding | Reference |

|---|---|---|---|

| Halogenated phenoxy acetamides | Anti-inflammatory activity | Exhibit enhanced activity compared to non-substituted variants. | |

| N-benzyl-carboxamide | KRASG12C inhibition | Improved activity relative to the unsubstituted indole core. | |

| N-(2-phenylethyl)-carboxamide | KRASG12C inhibition | Improved activity relative to the unsubstituted indole core. | |

| (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) | Thiol derivatization | Provided better ionization enhancement but was less selective for thiols compared to NEM. |

Conclusion and Future Research Perspectives

Current Understanding and Key Research Achievements

(R)-N-(1-phenylethyl)acetamide is a significant chiral amide that serves as a versatile intermediate and building block in asymmetric synthesis. The scientific community has made substantial progress in understanding its properties and developing efficient synthetic routes. A primary achievement lies in the highly efficient synthesis of this compound through methods like kinetic resolution of racemic 1-phenylethylamine (B125046). Chemoenzymatic approaches, particularly those employing lipases such as Candida antarctica lipase (B570770) B (CALB), are noteworthy for their high enantioselectivity. nih.gov In these processes, the (R)-enantiomer of the amine is preferentially acylated, allowing for its separation from the unreacted (S)-1-phenylethylamine. Dynamic kinetic resolution (DKR) further optimizes this process by incorporating a racemization catalyst, theoretically enabling a 100% yield of the desired (R)-amide. nih.gov

The compound's utility is well-established, primarily as a chiral building block for creating more complex, enantiomerically pure molecules essential for the pharmaceutical industry. nih.govwisdomlib.orgenamine.net The stereochemistry of molecules is often critical to their biological function, making the synthesis of single-enantiomer drugs a cornerstone of medicinal chemistry. nbinno.com this compound and its derivatives have been explored for various pharmacological activities, with the biological effect often depending on the specific stereoisomer.

Table 1: Comparison of Catalytic Methods for Kinetic Resolution of 1-Phenylethylamine

| Catalytic System | Acyl Donor | Yield of (R)-amide | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Isopropyl acetate (B1210297) | Good | High | nih.gov |

| Candida antarctica lipase B (CALB) + Ru-complex | Methyl methoxyacetate | 83% | 98% | nih.gov |

| Burkholderia cepacia lipase + [EMIM][BF4] | Vinyl acetate | 40.1% | 98.9% | researchgate.net |

Emerging Research Avenues and Challenges

While current synthetic methods are effective, emerging research focuses on developing more sustainable and atom-economical approaches. mdpi.com A key area of interest is the advancement of biocatalysis, using either isolated enzymes or whole-cell systems to create milder and more environmentally friendly reaction conditions. chiralpedia.comnih.gov The engineering of enzymes with tailored activity and selectivity is a promising frontier that could expand the scope and efficiency of chiral amide synthesis. chiralpedia.comnih.gov

A significant challenge in the field is the direct catalytic enantioselective N-acylation of amines. researchgate.net The high nucleophilicity of amines often leads to rapid, non-selective background reactions, making it difficult to achieve high enantioselectivity without using a resolution strategy. researchgate.netresearchgate.net Future research will likely focus on designing novel chiral catalysts—including organocatalysts and transition-metal complexes—that can effectively control the stereochemical outcome of direct acylation reactions. chiralpedia.comthieme-connect.com Furthermore, integrating these catalytic systems into continuous-flow processes could enhance efficiency, safety, and scalability, moving away from traditional batch operations. mdpi.com There is also growing interest in exploring the applications of this compound in material science, where its inherent chirality could be used to develop new polymers or self-assembling molecules with unique properties. smolecule.com

Potential Impact on Synthetic Organic Chemistry and Medicinal Chemistry

The continued development of synthetic methodologies for this compound and related chiral amides is poised to have a substantial impact on both synthetic organic and medicinal chemistry. In synthetic chemistry, the creation of more efficient, selective, and sustainable catalytic systems will streamline the construction of complex chiral molecules. researchgate.netfrontiersin.org This not only accelerates laboratory-scale research but also makes the large-scale production of enantiopure compounds more economically viable. researchgate.net

In medicinal chemistry, chiral building blocks like this compound are indispensable. nih.govresearchgate.net As the demand for single-enantiomer drugs continues to grow, driven by the need for improved efficacy and safety, the availability of high-purity chiral intermediates becomes ever more critical. enamine.netnbinno.com Derivatives of this compound have already been investigated for anti-inflammatory, analgesic, and anticancer properties. nih.gov Future research will undoubtedly leverage this chiral scaffold to synthesize novel drug candidates and explore structure-activity relationships. archivepp.com Advances in the asymmetric synthesis of chiral amines and amides will directly fuel the drug discovery pipeline, enabling the creation of more effective and safer therapeutics to address global health challenges. nbinno.comacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-N-(1-phenylethyl)acetamide?

- Methodology :

- Condensation reactions : React (R)-1-phenylethylamine with phenoxyacetic acid derivatives under reflux in the presence of coupling agents (e.g., EDCI or DCC) .

- Azide-alkyne cycloaddition : Utilize Cu₂O/C catalysts in ligand-free conditions to synthesize triazole derivatives, achieving yields up to 89% (e.g., reacting 2-azido-N-(1-phenylethyl)acetamide with phenylacetylene) .

- Purification : Crystallization using hexane/diethyl ether or ethyl acetate/diethyl ether mixtures .

Q. How is this compound characterized for structural validation?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR data confirm stereochemistry and functional groups (e.g., δ 7.39–7.19 ppm for aromatic protons, δ 169.76 ppm for the carbonyl group) .

- IR spectroscopy : Peaks at 3275–3287 cm⁻¹ (N-H stretch) and 1658–1669 cm⁻¹ (C=O stretch) .

- Elemental analysis : Combustion analysis validates empirical formulas (e.g., C₁₈H₁₈N₄O with 70.57% C, 5.92% H) .

Q. What are the primary pharmacological applications of this compound derivatives?

- Key findings :

- Anti-inflammatory activity : Halogen-containing phenoxy derivatives (e.g., chloro or nitro substituents) enhance COX-2 inhibition .

- Analgesic effects : Triazole-linked analogs exhibit central nervous system (CNS) activity in rodent models .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during synthesis of this compound?

- Strategies :

- Chiral catalysts : Use Cu₂O/C in ligand-free conditions to favor the (R)-enantiomer during cycloaddition .

- Chiral HPLC : Separate enantiomers using amylose-based columns with hexane/isopropanol mobile phases .

- X-ray crystallography : Confirm absolute configuration via SHELXL refinement (e.g., Flack parameter < 0.1) .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Structure-activity relationships :

- Phenoxy substituents : Nitro groups at the para position increase anti-inflammatory potency by 40% compared to methoxy analogs .

- Triazole incorporation : Derivatives like 2-(4-phenyl-1H-triazol-1-yl)-N-(1-phenylethyl)acetamide show improved binding to opioid receptors (Kᵢ = 12 nM) .

- Stereochemical effects : (R)-configuration improves metabolic stability in hepatic microsome assays compared to (S)-enantiomers .

Q. How can contradictions in reported bioactivity data be resolved?

- Approaches :

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition) to minimize variability .

- Computational docking : Compare binding modes of derivatives with COX-2 (PDB: 5KIR) to explain potency differences .

- In vivo validation : Replicate analgesic effects in multiple animal models (e.g., tail-flick test vs. hot-plate test) .

Analytical and Technical Questions

Q. What advanced techniques are used to study crystal packing and intermolecular interactions?

- Tools :

- SHELX suite : Refine crystal structures with SHELXL and visualize anisotropic displacement parameters using ORTEP .

- WinGX : Generate CIF files and analyze hydrogen-bonding networks (e.g., N-H⋯O interactions at 2.89 Å) .

Q. How is stability testing conducted for this compound under varying conditions?

- Protocols :